molecular formula C7H13NO B1315063 1-Methylpiperidine-4-carbaldehyde CAS No. 50675-21-3

1-Methylpiperidine-4-carbaldehyde

Cat. No. B1315063
CAS RN: 50675-21-3
M. Wt: 127.18 g/mol
InChI Key: LKIYWJKEOOFVCV-UHFFFAOYSA-N
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Description

1-Methylpiperidine-4-carbaldehyde is an organic compound with the CAS number 50675-21-3 . It has a molecular weight of 127.19 . It is a nitrile that can be synthesized from 1-methylpiperidine and formaldehyde . It has the chemical formula CH3CN and is a colorless liquid .


Molecular Structure Analysis

The IUPAC name for 1-Methylpiperidine-4-carbaldehyde is 1-methyl-4-piperidinecarbaldehyde . The InChI code for this compound is 1S/C7H13NO/c1-8-4-2-7(6-9)3-5-8/h6-7H,2-5H2,1H3 .


Physical And Chemical Properties Analysis

1-Methylpiperidine-4-carbaldehyde is a colorless liquid . It has a molecular weight of 127.19 .

Scientific Research Applications

Pharmacology

1-Methylpiperidine-4-carbaldehyde: is a piperidine derivative, which is a class of compounds that play a significant role in the pharmaceutical industry. Piperidine structures are present in more than twenty classes of pharmaceuticals . This compound can be used as a building block in the synthesis of various pharmacologically active molecules. Its aldehyde group makes it a versatile intermediate for the formation of imines or amides, which are commonly found in drugs targeting the central nervous system and other therapeutic areas.

Material Science

In material science, 1-Methylpiperidine-4-carbaldehyde could be utilized in the synthesis of organic compounds that form part of polymeric materials . These polymers might exhibit unique electrical or mechanical properties, making them suitable for use in advanced material applications such as smart materials, coatings, or as part of composite materials with enhanced performance characteristics.

Organic Synthesis

This compound serves as a valuable intermediate in organic synthesis. It can be involved in multicomponent reactions, cyclization, and cycloaddition processes to create complex organic molecules . Its utility in the synthesis of piperidine derivatives is particularly important, as these structures are key components in many biologically active compounds.

Analytical Chemistry

In analytical chemistry, 1-Methylpiperidine-4-carbaldehyde can be used as a standard or reagent in the qualitative and quantitative analysis of substances. Its well-defined structure and reactivity make it suitable for use in chromatography and spectrometry to identify and measure components within a sample .

Agriculture

While direct applications in agriculture are not extensively documented, the chemical properties of 1-Methylpiperidine-4-carbaldehyde suggest potential uses in the synthesis of agrochemicals. These could include pesticides or herbicides where the piperidine structure is often found due to its bioactivity .

Environmental Science

In environmental science, derivatives of piperidine, which could be synthesized using 1-Methylpiperidine-4-carbaldehyde , may find applications in the development of environmentally friendly materials. These could be used in processes such as water purification, air quality improvement, and soil remediation .

Safety and Hazards

1-Methylpiperidine-4-carbaldehyde can cause serious eye irritation and is very toxic to aquatic life . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

1-methylpiperidine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-8-4-2-7(6-9)3-5-8/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKIYWJKEOOFVCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30501636
Record name 1-Methylpiperidine-4-carbaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methylpiperidine-4-carbaldehyde

CAS RN

50675-21-3
Record name 1-Methyl-4-piperidinecarboxaldehyde
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methylpiperidine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30501636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methyl-4-piperidinecarbaldehyde
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Synthesis routes and methods I

Procedure details

To a stirred solution of ethyl 1-methylpiperidine-4-carboxylate (3.66 g, 0.0214 mole) in 20 mL of anhydrous ether at -78° under nitrogen gas was added, dropwise, 2 equivalents of diisobutylaluminum hydride (46 mL of a 20% by weight solution in hexane). After the addition (30 min.), the mixture was stirred at -78° for 2 hours. Fifty mL of water was slowly added to decompose the excess hydride. The mixture was stirred at room temperature for one hour. The ether solution was decanted and the aqueous solution was extracted with methylene chloride (3×50 mL). The combined extracts were evaporated in vacuo to give 1-methyl-4-piperidinecarboxaldehyde as a colorless liquid (2.361 g, 86.8%): IR (neat) 2940, 2850, 2790, 2740, 2680, 1725, 1440, 1450, 1380, 1280, 1145, 1090, 1070, 1040, 970, 930 and 760 cm-1 ; NMR (CDCl3) δ1.85 (m, 5H), 2.05 (m, 2H), 2.22 (s, 3H), 1.65 (m, 2H) and 9.67 (s, 1H). The NMR spectrum clearly indicated the product was the aldehyde (peak at δ9.67).
Quantity
3.66 g
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20 mL
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Synthesis routes and methods II

Procedure details

To a deep cold (below -70° C.) solution of methyl 1-methylisonipecotate (15.7 g. 0.1 mol) in 500 mL of hexane was added, dropwise over 1 hr, 100 mL of 1N diisobutylaluminum hydride (DIBAL-H) in hexane. The solution was stirred for 1.5 h, and 20 mL of saturated aqueous ammonium chloride was very slowly added. The reaction mixture was gradually allowed to come to ambient temperature and stirring was continued for an additional hour. To the reaction mixture was added 10 mL of saturated aqueous sodium bicarbonate and the organic layer was decanted. The aqueous layer was extracted with methylene chloride (200 mL×3) and then with ether (200 mL×3). The combined extracts were dried with magnesium sulfate and evaporated to give 10 g (79%) of a pale yellow oil (crude). The crude aldehyde was used for further reaction without purification.
Quantity
15.7 g
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reactant
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500 mL
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solvent
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100 mL
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20 mL
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10 mL
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Yield
79%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methylpiperidine-4-carbaldehyde
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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